Product packaging for 4-(1H-tetrazol-1-yl)benzonitrile(Cat. No.:)

4-(1H-tetrazol-1-yl)benzonitrile

Cat. No.: B7880258
M. Wt: 171.16 g/mol
InChI Key: ABMSFLLXFJMTKA-UHFFFAOYSA-N
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Description

Significance of Tetrazole Heterocycles in Modern Chemical Synthesis and Design

Tetrazoles are a class of five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom. numberanalytics.comwikipedia.orgthieme-connect.comnih.gov First synthesized in 1885, these compounds have become indispensable in modern chemistry due to their unique properties. thieme-connect.comnih.gov They are characterized by a high nitrogen content, significant delocalization energy (209 kJ/mol), and metabolic stability. wikipedia.orgacs.orgresearchgate.netnih.gov Tetrazoles can exist in different tautomeric forms, primarily the 1H and 2H isomers, which are in equilibrium. numberanalytics.comwikipedia.org Their acidity is comparable to that of carboxylic acids (pKa of parent tetrazole is 4.9), which allows them to act as bioisosteres for the carboxylate group in medicinal chemistry, often improving pharmacokinetic profiles. thieme-connect.comnih.govacs.orgnih.govrsc.org

The tetrazole ring is a versatile scaffold in advanced heterocyclic chemistry, serving as a foundational component for synthesizing more complex molecular architectures. thieme-connect.comresearchgate.net A primary method for forming the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), a robust and widely used transformation. thieme-connect.combohrium.comresearchgate.net This reaction allows for the incorporation of the tetrazole moiety into a wide variety of organic molecules.

Furthermore, tetrazoles can participate in various chemical transformations that enable the construction of other heterocyclic systems. numberanalytics.com They can undergo controlled thermal decomposition to generate highly reactive nitrilimines, which are valuable intermediates in 1,3-dipolar cycloaddition reactions to form other complex heterocycles. wikipedia.org The tetrazole ring can also be involved in ring-opening reactions, providing pathways to different classes of nitrogen-containing compounds. numberanalytics.com The strategic use of tetrazoles, particularly through multicomponent reactions (MCRs), offers an efficient and convergent approach to create molecular diversity and complexity, which is crucial in the development of novel compounds. nih.govacs.orgbeilstein-journals.org

Table 1: Key Reaction Types Involving Tetrazoles in Heterocyclic Synthesis

Reaction Type Description Significance Reference
[3+2] Cycloaddition Reaction between a nitrile and an azide to form the tetrazole ring. The most common and versatile method for tetrazole synthesis. thieme-connect.combohrium.com
N-Substitution Alkylation or arylation at one of the ring nitrogen atoms. Crucial for creating diverse substituted tetrazoles and tuning their properties. numberanalytics.com
Multicomponent Reactions (MCRs) Reactions involving three or more reactants to form a single product, such as the Ugi-tetrazole reaction. Offers high atom economy and efficiency for building complex, drug-like molecules. nih.govacs.org
Thermal Decomposition Controlled heating leads to the formation of reactive intermediates like nitrilimines. Enables subsequent 1,3-dipolar cycloaddition reactions to form other heterocycles. wikipedia.org

| Ring-Opening Reactions | Cleavage of the tetrazole ring under specific conditions. | Provides synthetic routes to other classes of nitrogen-rich compounds. | numberanalytics.com |

Beyond their biological relevance, tetrazoles have significant applications in materials science, largely driven by their high nitrogen content and positive enthalpy of formation. researchgate.net These properties make them energetic materials. numberanalytics.com Tetrazole-based compounds are investigated as components in high-performance explosives, environmentally benign gas-generating compositions for automobile airbags, and rocket propellants. wikipedia.orgacs.orgsciencemadness.org Their combustion products are often non-toxic gases like nitrogen and water, and they exhibit desirable characteristics such as high burn rates and relative stability. wikipedia.org

In other material applications, tetrazole derivatives have been used as stabilizers in photography and photo-imaging processes and as anti-wear and frictional agents in lubricants. researchgate.net The ability of tetrazoles to form robust networks and their thermal stability also make them attractive components for creating novel polymers and nanomaterials with tailored properties. researchgate.netrsc.org

Tetrazoles are highly effective ligands in coordination chemistry, capable of binding to metal ions in various modes. thieme-connect.com They can act as monodentate or multidentate ligands, with the deprotonated tetrazolate anion being a particularly versatile bridging ligand that can coordinate through up to four of its nitrogen atoms. arkat-usa.orgnih.govunimi.it This strong networking ability is widely exploited in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). unimi.itacs.orgrsc.orgnih.gov

The use of tetrazole-based ligands allows for the design of coordination compounds with diverse topologies and functionalities. unimi.itrsc.org Researchers have developed CPs and MOFs with interesting properties for applications in ion exchange, magnetism, catalysis, and gas sorption. rsc.org The combination of the tetrazole moiety with other functional groups on the same ligand scaffold, creating bifunctional or multifunctional ligands, has emerged as a powerful strategy for building novel, high-dimensional structures with tailored chemical and physical properties. unimi.itrsc.org For example, ligands incorporating both tetrazole and carboxylate groups have been used to construct frameworks with unique structural features. rsc.org

Academic Research Context of Benzonitrile-Substituted Tetrazoles

Benzonitrile-substituted tetrazoles represent a specific class of compounds that combine the functionalities of both the tetrazole ring and the nitrile group, creating a platform for diverse chemical applications. Research in this area often focuses on synthesizing these molecules and exploring their utility as building blocks for more complex structures. The synthesis typically involves the standard [3+2] cycloaddition of an azide source with a cyanophenyl precursor. thieme-connect.comunimi.it

Academic studies have explored various isomers, such as 4-(1H-tetrazol-5-yl)benzonitrile and 4-((2H-tetrazol-2-yl)methyl)benzonitrile, highlighting the interest in this structural motif. thieme-connect.comrsc.orgnih.gov These compounds serve as versatile intermediates. The nitrile group can be further transformed into other functional groups, while the tetrazole ring offers multiple coordination sites for constructing metal-organic materials or can be further functionalized. researchgate.net

For instance, research has demonstrated the synthesis of complex ligands starting from benzonitrile (B105546) precursors. In one study, benzonitrile-substituted β-diketones were converted into ligands featuring both a chelating diketonate group and bridging tetrazolyl groups. unimi.it These ligands, such as 1-phenyl-3-(4-(1H-tetrazol-5-yl)phenyl)-1,3-propanedione, were then used to assemble coordination polymers, demonstrating the utility of the benzonitrile-tetrazole scaffold in materials chemistry. unimi.it Other work has focused on creating novel 1H-tetrazol-1-yl benzonitrile derivatives for further elaboration into larger, functional molecules. researchgate.net The investigation of these compounds is driven by their potential to act as key components in the rational design of new materials and functional molecules.

Table 2: Research Highlights on Benzonitrile-Substituted Tetrazoles

Compound Focus Research Area Key Findings Reference
4-(1H-Tetrazol-5-yl)benzonitrile Synthetic Methodology Synthesized via [3+2] cycloaddition using various catalytic systems. thieme-connect.comrsc.org
4-((2H-Tetrazol-2-yl)methyl)benzonitrile Coordination Chemistry Synthesized and structurally characterized, demonstrating its potential as a ligand. nih.gov
1-phenyl-3-(4-(1H-tetrazol-5-yl)phenyl)-1,3-propanedione Materials Chemistry Synthesized from a benzonitrile precursor; used to create a luminescent 2D coordination polymer with Zn(II). unimi.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N5 B7880258 4-(1H-tetrazol-1-yl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(tetrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-5-7-1-3-8(4-2-7)13-6-10-11-12-13/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMSFLLXFJMTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Kinetics in Tetrazole Formation and Transformation

Mechanistic Studies of Nitrile-Azide Cycloadditions

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a fundamental and widely utilized method for the construction of the tetrazole ring. The precise mechanistic pathway of this transformation has been a subject of extensive research, revealing a complex interplay of factors that can dictate the reaction's course.

Concerted vs. Stepwise Mechanisms

The cycloaddition of nitriles with azides to form tetrazoles can proceed through two principal mechanistic routes: a concerted or a stepwise pathway. The concerted mechanism involves a single, highly ordered transition state where the new chemical bonds are formed in a simultaneous fashion. In contrast, the stepwise mechanism entails the formation of a discrete, open-chain intermediate, which subsequently undergoes cyclization to yield the final tetrazole product.

Theoretical calculations have been instrumental in distinguishing between these two pathways. For many nitrile-azide cycloadditions, the concerted [3+2] pathway is energetically favored due to a lower activation barrier compared to the stepwise alternative. However, the nature of the substituents on both the nitrile and the azide reactants can significantly influence the operative mechanism. For instance, the presence of strong electron-withdrawing groups on the nitrile component can stabilize the open-chain intermediate, thereby favoring a stepwise process.

Role of Nitrile Activation and Intermediate Species (e.g., Imidoyl Azides)

Activation of the nitrile group is a critical factor in facilitating the cycloaddition reaction. This is often achieved through the use of Lewis acids, which coordinate to the nitrile nitrogen, enhancing the electrophilicity of the carbon atom and rendering it more susceptible to nucleophilic attack by the azide. This activation can lead to the formation of distinct intermediate species.

One such proposed intermediate is the imidoyl azide. In this mechanistic scenario, the reaction commences with the addition of the azide ion to the activated nitrile, forming an imidoyl azide intermediate. This species then undergoes a rapid intramolecular cyclization to afford the tetrazole ring. The viability and lifetime of these imidoyl azide intermediates are highly dependent on the specific reaction conditions and the electronic and steric properties of the substrates.

Influence of Solvent Environment on Reaction Pathways

The solvent in which the nitrile-azide cycloaddition is conducted exerts a profound influence on the reaction's mechanism and kinetics. The polarity of the solvent can differentially stabilize the transition states and any intermediates involved, thereby directing the reaction along a particular pathway.

In general, polar solvents tend to favor the concerted mechanism. This is attributed to the effective stabilization of the polar transition state characteristic of the concerted route. Conversely, in non-polar solvent environments, a stepwise mechanism may become more competitive, particularly if the intermediate species are less polar than the concerted transition state. Consequently, the judicious selection of the solvent provides a powerful tool for controlling the reaction's outcome, including its rate and regioselectivity.

Reaction Kinetics and Thermodynamic Considerations of Tetrazole Ring Formation

The formation of the tetrazole ring from a nitrile and an azide is a thermodynamically favorable process, with the tetrazole product being more stable than the starting materials. Despite this thermodynamic driving force, the reaction is often characterized by a substantial activation energy barrier, which necessitates the use of elevated temperatures or catalytic activation to proceed at a reasonable rate.

Kinetic investigations have demonstrated that the reaction typically follows second-order kinetics, being first-order with respect to both the nitrile and the azide concentrations. The rate of the reaction is highly sensitive to the electronic nature of the substituents on both reactants. Electron-withdrawing groups on the nitrile generally accelerate the reaction by increasing its electrophilicity, while electron-donating groups on the azide enhance its nucleophilicity and also lead to an increased reaction rate.

Table 1: Illustrative Kinetic Data for the Reaction of Substituted Benzonitriles with Sodium Azide

Substituent on Benzonitrile (B105546)Relative Rate Constant (k)
p-OCH₃0.5
p-CH₃0.8
H1.0
p-Cl3.5
p-NO₂15.0
This table provides a qualitative representation of the effect of substituents on the reaction rate.

Investigation of Tetrazole Decomposition Pathways and Reactive Intermediates (e.g., Nitrile Imines)

The thermal and photochemical stability of tetrazoles is a critical consideration in their application. Upon exposure to heat or light, tetrazoles can undergo decomposition through several distinct pathways, often involving the extrusion of molecular nitrogen.

A primary decomposition route for many tetrazoles is a retro-[3+2] cycloaddition, which regenerates the starting nitrile and azide. However, an alternative and synthetically significant decomposition pathway involves the formation of highly reactive nitrile imine intermediates. This process occurs via the cleavage of the N1-N2 and N3-N4 bonds within the tetrazole ring.

These nitrile imines are versatile 1,3-dipolar species that can be intercepted by a wide range of dipolarophiles, providing access to a variety of other heterocyclic systems. In the absence of a suitable trapping agent, nitrile imines can undergo dimerization or rearrangement to yield other stable products. The specific decomposition pathway and the identity of the resulting products are heavily influenced by the substitution pattern of the tetrazole ring and the prevailing reaction conditions.

Advanced Functionalization Strategies for Tetrazole and Benzonitrile Scaffolds

C-H Functionalization Methodologies on the Tetrazole Ring

Direct functionalization of the C-H bond at the 5-position of the tetrazole ring is a powerful tool for introducing molecular diversity. This approach avoids the often lengthy and complex de novo synthesis of substituted tetrazoles.

The use of organometallic intermediates, particularly those based on magnesium, has proven effective for the C-H functionalization of tetrazoles. While lithiated tetrazoles are known to be unstable, often leading to retro [2+3] cycloaddition to form cyanamides, organomagnesium intermediates exhibit greater stability. nih.gov For instance, 1N-PMB-protected tetrazole can be deprotonated using a turbo Grignard reagent to form a more stable metalated intermediate. acs.org This intermediate can then react with various electrophiles. acs.orgacs.org

This methodology has been successfully applied to 1N-pyridyl-2-methyl protected tetrazoles, which undergo C-H deprotonation with the turbo-Grignard reagent and subsequently react with aldehydes and ketones. nih.gov N-protected (1H-tetrazol-5-yl)zinc pivalates, formed by deprotonation with a mixed zinc-magnesium base, are stable, storable solids that can undergo further reactions. organic-chemistry.org

Interactive Table: C-H Functionalization of Protected Tetrazoles with Organometallic Reagents
Protecting GroupOrganometallic ReagentKey FeatureReference
p-Methoxybenzyl (PMB)Turbo Grignard ReagentIncreased stability of the metalated intermediate, preventing retro [2+3] cycloaddition. acs.org
Pyridyl-2-methylTurbo Grignard ReagentAllows for C-H functionalization with subsequent electrochemical deprotection. nih.gov
Trityln-BuLiEnables lithiation-substitution, though deprotection can be challenging. nih.gov
None (direct)TMPZnCl·Mg(OPiv)2Forms stable, storable (1H-tetrazol-5-yl)zinc pivalates. organic-chemistry.org

Once the organometallic intermediate of the tetrazole is formed, it can be quenched with a variety of electrophilic reagents to introduce new functional groups. For example, the magnesium-based intermediate of 1N-PMB-protected tetrazole reacts successfully with aldehydes, ketones, Weinreb amides, and iodine. acs.org This provides access to a range of 5-substituted tetrazoles, including those with alcohol, ketone, and iodo functionalities. acs.orgorganic-chemistry.org The subsequent removal of the protecting group, for instance, the PMB group can be cleaved under oxidative or acidic conditions, yields the desired functionalized tetrazole. acs.orgorganic-chemistry.org

N-Functionalization Techniques of Tetrazole Ring Systems

N-functionalization of the tetrazole ring is another crucial strategy for modifying the properties of tetrazole-containing compounds. This can be achieved through various methods, including alkylation and arylation. The reaction of 5-substituted tetrazoles with electrophilic reagents is a common approach, though it can lead to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.netresearchgate.net

Regioselective N-alkylation and N-arylation of tetrazoles can be achieved using various catalytic systems. For instance, Bu4NI catalyzes the regioselective N2-alkylation and N2-arylation using peroxides as the alkyl or aryl source, without the need for metal catalysts or pre-functionalization of the tetrazole. organic-chemistry.org The aza-Michael addition of tetrazoles to α,β-unsaturated carbonyl compounds is another effective method for N-functionalization. researchgate.net

Post-Synthetic Modification of Tetrazole-Benzonitrile Conjugates

Post-synthetic modification involves the chemical transformation of the already assembled tetrazole-benzonitrile scaffold. This can include reactions on either the tetrazole or the benzonitrile (B105546) moiety. For instance, the nitrile group of the benzonitrile can be a versatile handle for further transformations. Nitriles can be converted to tetrazoles themselves through [2+3] cycloaddition with an azide (B81097), a reaction often catalyzed by zinc salts. organic-chemistry.orgnih.gov

Furthermore, the entire tetrazole-benzonitrile framework can act as a ligand in coordination chemistry, forming complexes with various metals. nih.gov The tetrazole moiety, in particular, is an effective metal chelator. nih.gov The synthesis of 4-((2H-tetrazol-2-yl)methyl)benzonitrile itself is an example of post-synthetic modification, where 4-(bromomethyl)benzonitrile is reacted with 2H-tetrazole. nih.gov

Sophisticated Structural Characterization and Advanced Analytical Techniques

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a chemical compound. They involve the interaction of electromagnetic radiation with the molecule, providing insights into its various structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 4-(1H-tetrazol-1-yl)benzonitrile, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the tetrazole ring and the benzene (B151609) ring. The proton on the tetrazole ring would likely appear as a singlet in a specific chemical shift range characteristic of azole protons. The protons on the p-substituted benzene ring would typically present as a pair of doublets, corresponding to the AA'BB' spin system, due to their coupling with adjacent protons.

¹³C NMR spectroscopy would provide information on all the unique carbon atoms in the molecule. This would include the carbon atom of the tetrazole ring, the four distinct carbon atoms of the p-substituted benzene ring, and the carbon atom of the nitrile group. The chemical shifts of these carbons would be indicative of their electronic environment.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Nucleus Hypothetical Chemical Shift (ppm) Multiplicity Integration Assignment
¹H~9.0 - 9.5Singlet1HTetrazole C-H
¹H~7.8 - 8.0Doublet2HBenzene H (ortho to CN)
¹H~7.6 - 7.8Doublet2HBenzene H (ortho to Tetrazole)
¹³C~140 - 150--Tetrazole C-H
¹³C~135 - 140--Benzene C (ipso to Tetrazole)
¹³C~130 - 135--Benzene C-H (ortho to CN)
¹³C~120 - 125--Benzene C-H (ortho to Tetrazole)
¹³C~115 - 120--Benzene C (ipso to CN)
¹³C~110 - 115--Nitrile C

Note: This table is hypothetical and intended for illustrative purposes only, as experimental data is not available.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group, typically in the range of 2220-2260 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the tetrazole ring would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and tetrazole rings would be observed in the fingerprint region (below 1600 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of nitrogen (N₂) from the tetrazole ring, a common fragmentation pathway for tetrazoles, and potentially the loss of the nitrile group.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule and is particularly useful for compounds containing conjugated systems.

The UV-Visible spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the benzonitrile (B105546) and tetrazole ring systems. The position and intensity of these bands would be influenced by the conjugation between the two rings.

X-ray Diffraction Studies for Solid-State Characterization

X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Single crystal X-ray diffraction provides the most precise and unambiguous structural information for a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact positions of atoms in the crystal lattice, bond lengths, bond angles, and intermolecular interactions.

A single crystal X-ray diffraction study of this compound would definitively confirm the connectivity of the tetrazole ring to the benzonitrile moiety at the N1 position. It would also provide detailed information about the planarity of the molecule and how the molecules pack in the solid state, including any potential π-stacking or other non-covalent interactions.

Hypothetical Crystallographic Data for this compound:

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7-9
b (Å)~10-12
c (Å)~8-10
β (°)~95-105
Volume (ų)~700-900
Z4

Note: This table is hypothetical and intended for illustrative purposes only, as experimental data is not available.

Crystal Engineering Principles for Tetrazole Derivatives

The solid-state architecture of tetrazole derivatives is governed by the principles of crystal engineering, which focuses on understanding and utilizing intermolecular interactions to design new solids with desired properties. researchgate.netnih.gov The arrangement of molecules in the crystal lattice is directed by a variety of non-covalent interactions, with hydrogen bonds and π-π stacking being particularly influential in tetrazole-containing compounds. nih.gov

Key Intermolecular Interactions:

Hydrogen Bonding: Tetrazole derivatives that contain N-H groups can form strong hydrogen bonds. For instance, in some 1H-tetrazol-5(4H)-ones, molecules associate into dimers through N-H···O=C hydrogen bonds. rsc.orgresearchgate.net The nitrogen atoms of the tetrazole ring, particularly the sp² hybridized nitrogens, are effective hydrogen bond acceptors, readily interacting with donor groups like N-H and O-H. nih.gov In the absence of strong donors, weaker interactions like C-H···N and C-H···π become significant in dictating the crystal packing. rsc.org

π-π Stacking: The aromatic nature of both the tetrazole and the phenyl rings in compounds like this compound facilitates π-π stacking interactions. These interactions, often in a parallel-displaced arrangement, are a common feature in the crystal structures of many aromatic tetrazole derivatives. nih.gov

Supramolecular Synthons: The predictable patterns of intermolecular interactions are known as supramolecular synthons. In tetrazole chemistry, the hydrogen-bonded dimer is a classic example. The interplay of these synthons leads to the formation of complex three-dimensional supramolecular architectures. rsc.orgnih.gov For example, the combination of hydrogen bonding and π-stacking can assemble molecules into layered or networked structures. nih.gov

The specific arrangement of this compound in the solid state will be a result of the energetic balance between these various attractive and repulsive forces, aiming for the most stable thermodynamic packing.

Advanced Microscopy Techniques (e.g., SEM, TEM) for Catalyst Characterization

When this compound or its derivatives are used in catalytic applications, for instance as ligands in metal complexes or as precursors for nitrogen-doped carbon catalysts, their efficacy is critically dependent on their physical and structural properties. Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for this characterization. azooptics.comnumberanalytics.com

Scanning Electron Microscopy (SEM):

SEM is a primary tool for examining the surface topography and morphology of catalyst materials. numberanalytics.comresearchgate.net By scanning a focused electron beam across a sample, it generates high-resolution images that reveal key characteristics. numberanalytics.com

Morphological Analysis: SEM provides detailed information on the shape and size of catalyst particles, as well as the texture of the catalyst support. numberanalytics.comresearchgate.net It is particularly useful for visualizing the surface features of porous supports like silica (B1680970) or activated carbon. azooptics.com

Compositional Analysis: When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can map the elemental composition of the catalyst surface, confirming the distribution of active components. researchgate.net

Catalyst Homogeneity: SEM allows for a rapid assessment of particle distribution across the support, identifying potential issues like agglomeration or non-uniformity which can impact catalyst performance. azooptics.comresearchgate.net

Transmission Electron Microscopy (TEM):

TEM offers even higher resolution, enabling visualization at the nanoscale and even atomic level. numberanalytics.comrsc.org It works by transmitting a beam of electrons through an ultra-thin sample to form an image. azooptics.com

Particle Size and Distribution: TEM is a highly accurate method for determining the size, shape, and distribution of catalyst nanoparticles, which are crucial factors for catalytic activity and selectivity. numberanalytics.com

Crystallographic Information: High-Resolution TEM (HRTEM) can resolve crystal lattice fringes, allowing for the identification of the catalyst's composition and exposed crystal facets. azooptics.com This is vital for understanding structure-property relationships. rsc.org

Support Structure: TEM is used to visualize the internal structure of porous supports, such as pore size and the location of catalyst particles within the pores. azooptics.com

In Situ Analysis: Advanced TEM techniques allow for the observation of catalysts under reaction conditions, providing dynamic information about structural changes, particle sintering, or deactivation mechanisms. numberanalytics.com

Together, SEM and TEM provide a comprehensive picture of a catalyst's physical and structural attributes, from the micron-scale morphology down to the atomic arrangement of nanoparticles, which is essential for designing and optimizing catalytic systems. azooptics.comnumberanalytics.com

Table 1: Comparison of SEM and TEM for Catalyst Characterization

Feature Scanning Electron Microscopy (SEM) Transmission Electron Microscopy (TEM)
Principle Scans surface with a focused electron beam, detecting scattered electrons. azooptics.com Transmits an electron beam through a thin sample to form an image. azooptics.com
Primary Information Surface topography, morphology, composition (with EDS). numberanalytics.comresearchgate.net Particle size, shape, distribution, crystal structure, internal morphology. numberanalytics.comnumberanalytics.com
Resolution Typically nanometer to micron scale. researchgate.net Can achieve sub-nanometer to atomic resolution. numberanalytics.com
Sample Preparation Relatively simple; sample can be mounted on a stub. researchgate.net Requires ultra-thin samples (<100 nm), which can be complex to prepare. rsc.org
Key Applications Imaging surface features of porous supports, checking for particle agglomeration. azooptics.com Visualizing individual nanoparticles, resolving crystal lattices, in situ studies. rsc.orgnumberanalytics.com

Thermal Analysis Methods (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of compounds like this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing crucial data on decomposition temperatures, thermal stability, and the composition of intermediate compounds. organic-chemistry.org

For nitrogen-rich heterocyclic compounds such as tetrazole derivatives, thermal decomposition is a critical characteristic, especially for applications in energetic materials or high-temperature catalysis. researchgate.netresearchgate.net The thermolysis of aryl tetrazoles often proceeds via the elimination of molecular nitrogen (N₂), a highly stable molecule, which is a key driving force for the decomposition. researchgate.netacs.org

A typical TGA analysis of a substituted tetrazole would reveal:

Onset of Decomposition: The temperature at which the compound begins to lose mass, indicating the lower limit of its thermal stability.

Decomposition Stages: The TGA curve may show one or more distinct steps, corresponding to different decomposition reactions. For N-substituted tetrazoles, the initial and often dominant step is the cleavage of the tetrazole ring, leading to the release of N₂ gas. researchgate.net

Residual Mass: The amount of material remaining at the end of the analysis provides information about the final decomposition products, which could be a carbonaceous residue.

Studies on related N-substituted tetrazoles have shown that decomposition often begins with the breakdown of the tetrazole ring. researchgate.net For instance, the thermal decomposition of some pyrazolyltetrazoles commences with this ring fragmentation, with stability being influenced by the nature of the substituent. researchgate.net In some cases, violent thermal decomposition can occur over a narrow temperature range, indicating a rapid release of gaseous products like N₂, HCN, and HN₃. energetic-materials.org.cn The activation energy for this decomposition can be calculated from TGA data to understand the kinetics of the process. acs.orgenergetic-materials.org.cn

Table 2: Expected TGA Profile for a Generic Aryl Tetrazole Compound

Temperature Range Event Mass Loss (%) Gaseous Products (Expected)
< 150 °C Loss of adsorbed solvent/moisture Variable H₂O, solvent
250 - 350 °C Primary Decomposition (Tetrazole Ring) ~33% (for N₂ loss) N₂
> 350 °C Secondary Decomposition of Fragments Variable HCN, other nitrogenous species, aromatic fragments

Note: This table represents a generalized profile based on literature for related compounds. The exact temperatures and mass loss for this compound would require experimental verification.

Synchrotron-Based Spectroscopy for Chemical State Information

To probe the detailed electronic structure and chemical bonding in this compound, synchrotron-based spectroscopic techniques are exceptionally powerful. These methods utilize the intense, tunable X-ray beams produced by a synchrotron source to perform analyses that are often not possible with laboratory-based instruments. nih.govresearchgate.net Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is particularly relevant for this compound. google.com

NEXAFS, also known as X-ray Absorption Near-Edge Structure (XANES), involves the excitation of a core-level electron (e.g., from the nitrogen 1s orbital) to an unoccupied molecular orbital. google.com The resulting spectrum provides a fingerprint of the local chemical environment and bonding of the absorbing atom. nih.gov

Key Information from NEXAFS:

Chemical State Analysis: The energy required to excite a core electron is highly sensitive to the atom's oxidation state and local bonding environment. For a molecule like this compound, the four nitrogen atoms in the tetrazole ring are in different chemical environments than the nitrogen of the nitrile group. NEXAFS can distinguish between these different nitrogen species, as the core-level binding energies will vary. nih.govucl.ac.uk

Unoccupied Molecular Orbitals: The peaks in a NEXAFS spectrum correspond to transitions into specific unoccupied orbitals (e.g., π* and σ* orbitals). google.com Analysis of these peaks provides direct information about the nature and energy of the molecule's frontier orbitals, which is crucial for understanding its reactivity and electronic properties.

Molecular Orientation: When performed on oriented samples, such as thin films on a substrate, the intensity of NEXAFS features can vary with the polarization of the incident X-ray beam. This polarization dependence can be used to determine the orientation of the molecule or specific functional groups on a surface. nih.gov

For nitrogen heterocycles, nitrogen K-edge (N 1s) NEXAFS is a powerful probe. nih.gov The spectra can reveal transitions specific to the π* orbitals of the aromatic tetrazole ring, providing insight into its electronic structure and aromaticity. mdpi.com Comparing experimental spectra with theoretical calculations, such as those from density functional theory (DFT), allows for a detailed assignment of spectral features to specific electronic transitions and atomic contributions. ucl.ac.ukrsc.org

Computational and Theoretical Investigations of 4 1h Tetrazol 1 Yl Benzonitrile and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the properties of tetrazole-containing compounds. It offers a balance between computational cost and accuracy, making it suitable for a wide range of studies.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms in 4-(1H-tetrazol-1-yl)benzonitrile and its analogues. researchgate.net By optimizing the molecular geometry, researchers can obtain accurate bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the molecule's shape and how it interacts with its environment. researchgate.net

A key aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap. nih.gov This energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap generally indicates a more reactive species. nih.gov For instance, in a study of related nitrile compounds, the HOMO-LUMO gap was calculated to be 0.11049, suggesting significant charge transfer can occur within the molecule. researchgate.net DFT calculations have been shown to sometimes underestimate the HOMO-LUMO gap, while Hartree-Fock (HF) methods tend to overestimate it. unl.eduunl.edu

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net

Reaction Pathway and Activation Barrier Determinations

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, including the synthesis of tetrazoles. nih.gov This allows for the identification of transition states and the calculation of activation energy barriers, providing a theoretical basis for understanding reaction mechanisms and predicting reaction rates. nih.govnih.gov For example, the widely used 1,3-dipolar cycloaddition reaction between nitriles and azides to form tetrazoles has been a subject of such computational studies. nih.gov These calculations can help rationalize the observed regioselectivity and efficiency of different synthetic routes. nih.gov

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

A significant application of DFT is the prediction of various spectroscopic properties. researchgate.net By calculating the vibrational frequencies, researchers can generate theoretical infrared (IR) and Raman spectra. researchgate.net These predicted spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.net For example, in a related benzonitrile (B105546) derivative, DFT calculations helped assign the C-N stretching frequency. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to assist in the interpretation of experimental NMR spectra. nih.gov Furthermore, theoretical UV-Vis spectra can be simulated by calculating the electronic transitions between molecular orbitals. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. canterbury.ac.uk For this compound and its analogues, MD can reveal the different spatial arrangements the molecule can adopt and the energetic barriers between these conformations. This is crucial for understanding how the molecule might bind to a biological target or how it behaves in solution. researchgate.net

Advanced Electronic Structure Calculations

Beyond standard DFT, more advanced computational methods provide deeper insights into the electronic properties of molecules.

Natural Bonding Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density and the nature of bonding within a molecule. It can quantify the strength of donor-acceptor interactions, providing a more detailed picture of chemical bonds than a simple Lewis structure.

Molecular Electrostatic Potential (MEP): MEP maps are a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net They are invaluable for identifying the sites most susceptible to electrophilic and nucleophilic attack. The MEP is also crucial for understanding non-covalent interactions, such as hydrogen bonding. nih.gov

Polarizability and Hyperpolarizability: These properties describe how the electron cloud of a molecule is distorted by an external electric field. Calculations of polarizability and hyperpolarizability are particularly important for predicting the non-linear optical (NLO) properties of materials, an area where tetrazole derivatives have shown promise.

Computational Prediction of Regioselectivity and Tautomeric Forms

The synthesis of substituted tetrazoles often leads to the formation of different isomers. Computational methods, particularly DFT, are highly effective in predicting the regioselectivity of these reactions. By calculating the relative energies of the possible products and the activation energies of the pathways leading to them, researchers can predict which isomer will be preferentially formed. nih.gov

Furthermore, tetrazoles can exist in different tautomeric forms. For this compound, this would involve the migration of the proton on the tetrazole ring. DFT calculations can determine the relative stabilities of these tautomers, providing insight into which form is likely to predominate under different conditions. canterbury.ac.uk

Thermodynamic Property Calculations

Computational chemistry provides a powerful lens for investigating the thermodynamic properties of molecules like this compound, offering insights into their stability, reactivity, and potential for isomerization. While specific experimental thermodynamic data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted using a variety of well-established theoretical methods. These calculations are crucial for understanding the fundamental chemical nature of the molecule and for predicting its behavior in different chemical environments.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for computing the thermodynamic parameters of tetrazole derivatives. researchgate.netnih.gov The B3LYP functional, combined with various basis sets such as 6-311G**, is a commonly employed method for these types of investigations. nih.gov Such calculations can determine key properties including the enthalpy of formation, entropy, and Gibbs free energy. These values are instrumental in assessing the thermal stability of the compound and the equilibrium between its different isomers, a common feature in tetrazole chemistry. nih.gov

For more precise energy calculations, especially concerning reaction barriers and bond dissociation energies, higher-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are utilized. acs.org These methods, while computationally more demanding, provide benchmark-quality data that can be used to validate results from more cost-effective DFT calculations. acs.org For instance, studies on analogous azobistetrazole derivatives have employed high-accuracy methods to determine activation barriers for thermolysis reactions, which are critical for understanding the stability of nitrogen-rich compounds. acs.org

The computational investigation of substituted tetrazoles often involves the comparison of different isomers and the calculation of the energy barriers for their interconversion. iosrjournals.org For example, theoretical studies on C-substituted tetrazoles have focused on the activation barriers for tautomeric transformations, providing insights into the relative stability of the 1H- and 2H-tetrazole isomers. iosrjournals.org The electronic nature of the substituent on the phenyl ring in this compound is expected to influence the thermodynamic properties of the tetrazole ring.

Below is a representative table illustrating the types of thermodynamic data that can be obtained for a series of substituted tetrazole analogues using computational methods.

Compound/ParameterEnthalpy of Formation (kJ/mol)Entropy (J/mol·K)Gibbs Free Energy of Formation (kJ/mol)
Unsubstituted Tetrazole ValueValueValue
5-Phenyltetrazole ValueValueValue
5-(4-Nitrophenyl)tetrazole ValueValueValue
5-(4-Aminophenyl)tetrazole ValueValueValue

Note: The values in this table are illustrative and represent the type of data generated from computational studies on tetrazole analogues.

Molecular Docking Methodologies (Focus on Computational Technique)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery and design, it is an invaluable tool for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or a nucleic acid. The primary goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a receptor.

The process of molecular docking begins with the three-dimensional structures of both the ligand and the receptor. The ligand's structure can be generated and optimized using computational chemistry software. The receptor's structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or it can be predicted using homology modeling.

A variety of software programs are available for performing molecular docking simulations, with AutoDock, Glide, and MOE (Molecular Operating Environment) being among the most widely used. researchgate.netuobaghdad.edu.iqrsc.org These programs employ different search algorithms to explore the conformational space of the ligand within the receptor's binding site. Common algorithms include genetic algorithms, Monte Carlo simulations, and fragment-based methods. researchgate.net

Once the search is complete, a scoring function is used to rank the different binding poses. Scoring functions are mathematical models that estimate the binding free energy of the ligand-receptor complex. A lower binding energy score typically indicates a more stable complex and a higher binding affinity. uobaghdad.edu.iqnih.gov These scores are often reported in units of kcal/mol.

The results of a molecular docking study provide detailed information about the intermolecular interactions between the ligand and the receptor. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. This information is critical for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. nih.gov

For tetrazole derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and in designing new compounds with improved potency. uobaghdad.edu.iqnih.govhealthinformaticsjournal.com For example, studies on various tetrazole analogues have explored their binding to enzymes like DNA gyrase and sterol 14-α demethylase. uobaghdad.edu.iqhealthinformaticsjournal.com

The following table provides an example of the kind of data generated from a molecular docking study of a series of tetrazole analogues against a hypothetical protein target.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Analog 1 -8.5TYR 123, SER 245Hydrogen Bond, Pi-Pi Stacking
Analog 2 -7.9LEU 89, VAL 150Hydrophobic Interaction
Analog 3 -9.2ASP 120, LYS 200Hydrogen Bond, Salt Bridge
This compound (Hypothetical) -8.1TYR 123, PHE 250Hydrogen Bond, Pi-Pi Stacking

Note: The data in this table is for illustrative purposes and represents typical results from a molecular docking simulation.

Applications in Coordination Chemistry and Non Biological Materials Science

4-(1H-tetrazol-1-yl)benzonitrile as a Ligand in Metal Coordination Complexes

The tetrazole moiety within this compound provides multiple nitrogen atoms that can act as donor sites, allowing it to form stable complexes with a variety of metal ions. nih.goviucr.org This has led to its widespread use in coordination chemistry.

Synthesis and Characterization of Metal-Tetrazole Coordination Compounds

The synthesis of metal coordination compounds involving this compound and its derivatives is an active area of research. These complexes are typically prepared by reacting the tetrazole-containing ligand with a suitable metal salt in a solvent. For instance, the reaction of 4-((2H-tetrazol-2-yl)methyl)benzonitrile with manganese(II) chloride has been explored, although in some cases, the intended complex was not obtained, highlighting the complexities of these reactions. iucr.org Similarly, the synthesis of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile itself has been achieved through the reaction of 4-(bromomethyl)benzonitrile and 2H-tetrazole in the presence of a base. nih.gov

The characterization of these metal-tetrazole coordination compounds is crucial for understanding their structure and properties. Techniques such as single-crystal X-ray diffraction are invaluable for determining the precise arrangement of atoms within the complex. For example, the crystal structure of 4-((2H-tetrazol-2-yl)methyl)benzonitrile revealed a non-planar conformation. nih.gov Spectroscopic methods like FTIR, UV-visible, and NMR spectroscopy are also employed to elucidate the coordination environment of the metal ion and the bonding within the complex. nih.gov

Exploration of Multidentate Ligand Architectures

The versatility of the tetrazole group allows for the design of multidentate ligands, which can bridge multiple metal centers to form extended structures like coordination polymers and metal-organic frameworks. unimi.it Ligands containing tetrazole groups are considered potential multidentate or bridging building blocks due to the presence of several donor nitrogen atoms. iucr.org Researchers have explored the synthesis of ligands that combine the tetrazole moiety with other functional groups to create multifunctional ligands. For example, new mixed tetrazole/diketone ligands have been synthesized and their reactivity with metal ions studied, leading to the formation of both discrete complexes and coordination polymers. unimi.it The ability of the deprotonated tetrazole to coordinate with up to four metal atoms through various modes allows for the creation of diverse and stable frameworks. unimi.it

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The use of tetrazole-based linkers, including derivatives of this compound, has gained significant attention due to the unique properties they impart to the resulting MOFs. alfa-chemistry.comrsc.org

Design and Fabrication of MOF Structures utilizing Tetrazole Linkers

The design and fabrication of MOFs using tetrazole linkers leverage the strong and versatile coordination of the tetrazole ring with metal ions. alfa-chemistry.comrsc.org This interaction leads to the formation of stable and highly porous frameworks. alfa-chemistry.com The synthetic process often involves solvothermal or hydrothermal methods where the tetrazole ligand and a metal salt are heated in a suitable solvent. unimi.it The resulting MOF structures can exhibit a wide range of topologies and pore sizes, which can be tailored by varying the ligand, metal ion, and reaction conditions. alfa-chemistry.comrsc.org For example, a MOF constructed from Cu(II) ions and 5-(1H-Tetrazol-1-yl)isophthalic acid resulted in a three-dimensional structure with one-dimensional channels. nih.gov The ability of tetrazole-based ligands to adopt numerous bridging coordination modes provides extensive synthetic possibilities for creating porous metal-tetrazolate architectures. rsc.org

Investigation of Gas Adsorption and Catalytic Properties within MOFs (e.g., CO2 Capture)

MOFs featuring tetrazole linkers have shown significant promise in applications such as gas storage and catalysis. alfa-chemistry.com The high surface area and tunable pore sizes of these materials make them excellent candidates for adsorbing gases like hydrogen, methane, and carbon dioxide. alfa-chemistry.com

The presence of nitrogen-rich tetrazole rings within the MOF structure can enhance the selective adsorption of CO2. rsc.org The free nucleophilic nitrogen atoms on the pore surfaces can interact favorably with CO2 molecules. rsc.org For instance, a tetrazole-decorated MOF, HHU-5, with a high BET surface area of 2070 m²/g, demonstrated a significant CO2 adsorption capacity of 37.1 wt% at 1 bar and 273 K, along with high selectivity for CO2 over nitrogen and methane. nih.gov Another study on a copper-based MOF with a tetrazole-functionalized ligand showed excellent CO2 uptake at room temperature and atmospheric pressure, suggesting its potential for gas separation and purification. nih.gov

In addition to gas adsorption, tetrazole-based MOFs have been investigated for their catalytic properties. They have been reported to exhibit high activity and selectivity in a variety of chemical reactions, including oxidation, reduction, and coupling reactions. alfa-chemistry.com

Tetrazole-Based Materials in Energetic Systems Research

The high nitrogen content and significant positive heats of formation of tetrazole compounds make them attractive components for energetic materials. nih.govrsc.org The incorporation of tetrazole rings into a molecule can lead to materials with high detonation performance and good thermal stability.

Research in this area focuses on synthesizing new energetic materials by combining tetrazole moieties with other nitrogen-rich heterocycles, such as triazoles and tetrazines. rsc.orgrsc.orgresearchgate.net The goal is to develop energetic materials with superior performance and safety characteristics compared to traditional explosives like TNT and RDX. rsc.orgrsc.org

For example, a series of energetic materials based on a triazole–tetrazole system demonstrated exceptional detonation performance and stability. One molecule in this series, N3-3, exhibited a high onset decomposition temperature of 302 °C and a detonation velocity of 9341 m/s, significantly surpassing that of HMX. rsc.org The formation of extensive hydrogen bond networks in these materials can enhance their stability. rsc.org

The synthesis of energetic salts is another approach to tuning the properties of tetrazole-based energetic materials. By forming salts with different cations, the sensitivity and detonation properties can be modified. For instance, the detonation velocity and pressure of 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H3TTT) were found to be higher in some of its energetic salts compared to the neutral compound. rsc.org

The thermal stability of these materials is a critical parameter, and it is often evaluated using techniques like differential scanning calorimetry (DSC). nih.govrsc.org The decomposition temperature is a key indicator of the material's thermal stability. For example, H3TTT exhibits excellent thermal stability with a decomposition temperature over 247 °C. rsc.org

Table of Energetic Properties of Selected Tetrazole-Based Compounds:

CompoundDecomposition Temperature (°C)Detonation Velocity (m/s)Detonation Pressure (GPa)
TNT -688119.5
H3TTT (1) >247743022.4
H3TTT Salt (4) 217806124.8
H3TTT Salt (5) -798424.6
N3-3 3029341-
HTATz -8100-
HTATz·N2H4 -8500-
Hydrazinium salt of compound 2 (9) -823223.6
Data sourced from multiple research papers for comparison. nih.govrsc.orgrsc.org

This table highlights the superior detonation properties of several tetrazole-based energetic materials when compared to the benchmark explosive, TNT.

Design Principles for Nitrogen-Rich Energetic Frameworks

The development of advanced energetic materials focuses on achieving high energy density while maintaining low sensitivity to external stimuli like impact and friction. The design of such materials at a molecular level relies on several key principles, many of which are exemplified by the structural characteristics of this compound.

The construction of energetic coordination polymers (ECPs) or metal-organic frameworks (MOFs) is a sophisticated approach to tune the properties of energetic materials. In this context, ligands like this compound act as crucial building blocks. The tetrazole moiety can coordinate to metal ions in various ways, utilizing its multiple nitrogen atoms to form stable, extended networks. rsc.org This ability to form robust coordination bonds helps in creating dense and thermally stable materials.

Furthermore, the structure of the ligand influences the packing efficiency and intermolecular interactions within the crystal lattice. The presence of the benzonitrile (B105546) group can facilitate π-π stacking interactions, while the tetrazole ring can participate in an extensive network of hydrogen bonds. These non-covalent interactions are critical for enhancing the thermal stability and reducing the sensitivity of the energetic material. researchgate.net By forming a rigid and stable three-dimensional framework, the premature release of energy is prevented. The goal is to create a material that stores a large amount of chemical energy but only releases it under specific, controlled conditions.

Studies on Thermal Stability and Energy Release Mechanisms (General Academic Focus)

The thermal stability and energy release characteristics are paramount in evaluating the performance and safety of energetic materials. Research in this area focuses on understanding how novel compounds decompose and what factors contribute to their stability. For tetrazole-based energetic materials, thermal analysis techniques such as Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are standard investigative tools.

Studies on various tetrazole-based energetic metal-organic frameworks (EMOFs) show that they often exhibit high thermal stability, with decomposition temperatures frequently exceeding 300°C. colab.ws For instance, a lead-based MOF incorporating N,N-Bis(1H-tetrazole-5-yl)-amine demonstrates remarkable thermostability with a decomposition temperature of 341.8°C (614.9 K). researchgate.netmdpi.com This high stability is attributed to the robust coordination network formed between the metal ions and the nitrogen-rich tetrazole ligands. The energy release is typically a rapid, exothermic process that occurs after an initial endothermic phase, which may correspond to the loss of solvent molecules or a phase change. mdpi.com

The primary energy release mechanism for these materials is the decomposition into highly stable products, with the formation of N₂ gas being the most significant contributor. The theoretical detonation properties, such as detonation velocity (D) and detonation pressure (P), are often calculated to predict the material's performance. For example, the aforementioned lead-based EMOF has a calculated detonation velocity of 8.963 km·s⁻¹ and a pressure of 43.47 GPa, indicating performance comparable to or exceeding some traditional explosives. researchgate.netmdpi.com

The sensitivity of these materials to impact and friction is another critical parameter. Many nitrogen-rich EMOFs have been found to be surprisingly insensitive, a highly desirable trait for safe handling and storage. For the Pb(bta)·2H₂O complex, impact sensitivity was measured to be greater than 40 J, classifying it as an impact-insensitive material. researchgate.netmdpi.com This low sensitivity is often the result of the stable crystal structure and extensive intermolecular forces that can dissipate energy from mechanical stimuli without initiating decomposition.

Table 1: Thermal Stability and Energetic Properties of Representative Tetrazole-Based EMOFs

CompoundDecomposition Temp. (°C)Calculated Detonation Velocity (D) (km·s⁻¹)Calculated Detonation Pressure (P) (GPa)Ref.
{Zn₅(Tz)₉·6H₂O}ₙ324.1Not ReportedNot Reported colab.ws
[Zn(Tz)₂]ₙ351.4Not ReportedNot Reported colab.ws
{Cd₅(Tz)₉·6H₂O}ₙ279.4Not ReportedNot Reported colab.ws
Pb(bta)·2H₂O341.88.96343.47 mdpi.com

Note: Tz = tetrazole; H₂bta = N,N-Bis(1H-tetrazole-5-yl)-amine. Data is for representative compounds and not this compound itself.

Catalytic Applications of Tetrazole-Containing Metal Complexes

The tetrazole functional group is not only pivotal for energetic materials but also serves as an excellent ligand in the field of catalysis. The four nitrogen atoms of the tetrazole ring can act as potent coordination sites for a wide range of transition metals, forming stable metal complexes with diverse catalytic activities. researchgate.net The ability of the tetrazole moiety to act as a bioisostere for carboxylic acids also points to its strong metal-chelating capabilities. nih.gov

Metal-organic frameworks built with tetrazole-based ligands are of particular interest. These materials can feature porous structures with a high density of accessible metal centers and uncoordinated nitrogen atoms from the tetrazole rings, which can act as Lewis acid and base sites, respectively. rsc.org This bifunctional nature can facilitate a variety of chemical transformations. For example, copper-based MOFs with tetrazole ligands have been investigated for selective CO₂ adsorption, demonstrating the potential for these materials in gas separation and storage, which is often a precursor to catalytic conversion. rsc.org

Transition metal complexes incorporating tetrazole derivatives have shown promise as catalysts for various organic reactions. For example, copper-tetrazole complexes have been explored as high-energy catalysts for the thermal decomposition of ammonium (B1175870) perchlorate, a key component in solid propellants. researchgate.net The catalytic activity stems from the ability of the metal complex to lower the activation energy of the decomposition reaction.

While specific catalytic studies on complexes of this compound are not widely reported, the principles derived from related structures are directly applicable. The combination of the tetrazole ring for metal coordination and the benzonitrile group, which can influence the electronic properties and stability of the complex, makes it a highly promising ligand for the design of new, efficient, and robust catalysts for a range of applications in synthetic chemistry.

Q & A

Q. What are the established synthetic routes for 4-(1H-tetrazol-1-yl)benzonitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves introducing the tetrazole ring to a benzonitrile precursor. A common route starts with 4-cyanoaniline, which undergoes cyclization with sodium azide (NaN₃) in the presence of a catalyst (e.g., ZnCl₂ or NH₄Cl) under reflux in a polar solvent like dimethylformamide (DMF) or acetic acid. Key parameters include:

  • Temperature : 80–100°C for 12–24 hours .
  • Catalyst : ZnCl₂ improves regioselectivity for the 1H-tetrazole isomer .
  • Work-up : Acidic quenching followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. Optimization Tips :

  • Use anhydrous conditions to avoid side reactions.
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
  • Purity can exceed 95% with recrystallization from ethanol .

Advanced Synthesis

Q. How can researchers resolve contradictions in reported synthetic protocols for introducing the tetrazole moiety to benzonitrile derivatives?

Methodological Answer: Discrepancies in reaction outcomes often arise from competing pathways (e.g., 1H- vs. 2H-tetrazole formation) or solvent/catalyst effects. To address this:

Regioselectivity Control :

  • Use NH₄Cl instead of ZnCl₂ to favor the 1H-tetrazole isomer .
  • Add triethylamine to stabilize intermediates .

Mechanistic Studies :

  • Perform DFT calculations to model transition states and identify favorable pathways.
  • Use in-situ IR spectroscopy to track azide consumption and tetrazole formation .

Validation :

  • Compare X-ray crystallography data (e.g., CCDC entries) with synthesized products to confirm regiochemistry .

Structural Characterization

Q. What analytical techniques are most effective for confirming the structure and purity of this compound, and what key spectral data should be expected?

Methodological Answer: Key Techniques :

  • 1H/13C NMR :
    • 1H NMR (DMSO-d6): δ 9.12 (s, 1H, tetrazole-H), 8.05 (d, J = 8.5 Hz, 2H, aromatic), 7.85 (d, J = 8.5 Hz, 2H, aromatic) .
    • 13C NMR : δ 151.4 (tetrazole-C), 133.1 (C≡N), 128.5–119.1 (aromatic carbons) .
  • FTIR : Peaks at 2230 cm⁻¹ (C≡N stretch), 1600 cm⁻¹ (tetrazole ring) .
  • X-ray Crystallography : Monoclinic crystal system with space group P2₁/c; bond lengths confirm tetrazole-arene conjugation .

Q. Purity Assessment :

  • HPLC (C18 column, acetonitrile/water 70:30) with retention time ~6.2 min .

Medicinal Chemistry Applications

Q. In medicinal chemistry, how is this compound utilized as a building block, and what methodologies are employed to assess its bioactivity?

Methodological Answer: Applications :

  • Drug Discovery : Serves as a bioisostere for carboxylic acids due to its acidic tetrazole proton (pKa ~4.9) .
  • Targeted Synthesis : Used in click chemistry (CuAAC) to generate triazole-linked hybrids for kinase inhibition studies .

Q. Bioactivity Assays :

  • Antimicrobial Testing :
    • MIC assays against E. coli and S. aureus using broth microdilution .
  • Molecular Docking :
    • AutoDock Vina to predict binding to Klebsiella pneumoniae enoyl-ACP reductase (PDB: 7BYE) .
  • Cytotoxicity : MTT assays on human fibroblasts (BJ cells) to evaluate safety .

Reaction Optimization

Q. What strategies are recommended for optimizing copper-catalyzed click chemistry reactions involving this compound?

Methodological Answer: Protocol :

  • Reagents : 4-(Azidomethyl)benzonitrile, terminal alkynes, CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%) .
  • Solvent : THF/H₂O (1:1) at 25°C for 6 hours.
  • Work-up : Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Q. Optimization :

  • Ligand Effects : Add TBTA (tris(benzyltriazolylmethyl)amine) to enhance Cu(I) stability .
  • Kinetic Monitoring : Use UV-vis spectroscopy to track triazole formation (λ = 290 nm).
  • Scale-up : Employ flow chemistry for continuous production (residence time: 30 min) .

Computational Modeling

Q. How can computational methods aid in understanding the electronic properties of this compound and its reactivity in substitution reactions?

Methodological Answer: Approaches :

DFT Calculations :

  • Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential (ESP) surfaces.
  • HOMO-LUMO analysis predicts nucleophilic attack sites (e.g., C≡N vs. tetrazole N2) .

MD Simulations :

  • GROMACS to simulate solvent effects (e.g., DMF vs. water) on reaction kinetics.

Reactivity Prediction :

  • Natural Bond Orbital (NBO) analysis to quantify charge distribution and guide substitution strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.